molecular formula C17H21N3O5S B231648 Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate

Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate

Cat. No. B231648
M. Wt: 379.4 g/mol
InChI Key: RFNVMZNQLSTWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate, also known as EIPCC, is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate involves its selective cleavage by proteases. Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate contains a peptide bond that is specifically recognized and cleaved by proteases such as cathepsins. Upon cleavage, Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate releases a fluorescent product that can be detected using various techniques.
Biochemical and Physiological Effects:
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate has been shown to have minimal toxicity and does not affect cell viability or proliferation. However, its use as a fluorescent probe for protease activity can provide valuable insights into various biochemical and physiological processes such as apoptosis, inflammation, and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate as a fluorescent probe is its high selectivity for proteases. This allows for the detection of specific proteases in complex biological samples. However, Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate has some limitations in lab experiments. Its fluorescence signal can be affected by various factors such as pH, temperature, and the presence of other molecules. Therefore, careful optimization of experimental conditions is required for accurate detection of protease activity.

Future Directions

There are several future directions for research on Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate. One potential area of research is the development of new fluorescent probes based on the structure of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate. These probes could have improved selectivity and sensitivity for protease detection. Another area of research is the application of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate in vivo for the detection of protease activity in animal models. This could provide valuable insights into the role of proteases in various physiological processes and diseases. Additionally, the development of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate-based biosensors for point-of-care diagnostics is another potential future direction for research.

Synthesis Methods

Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate can be synthesized using various methods. One of the most common methods is the reaction of 3-(3-isopropoxyanilino)sulfonyl chloride with ethyl 4-pyridinecarboxylate in the presence of a base such as triethylamine. This reaction results in the formation of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate as a white solid with a yield of around 70%.

Scientific Research Applications

Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate has been extensively studied for its potential applications in scientific research. One of the most promising applications of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate is its use as a fluorescent probe for the detection of proteases. Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate can be selectively cleaved by proteases, resulting in a fluorescent signal that can be detected using various techniques such as fluorescence microscopy and flow cytometry. This makes Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate a valuable tool for studying protease activity in cells and tissues.

properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl N-[3-[(3-propan-2-yloxyphenyl)sulfamoyl]pyridin-4-yl]carbamate

InChI

InChI=1S/C17H21N3O5S/c1-4-24-17(21)19-15-8-9-18-11-16(15)26(22,23)20-13-6-5-7-14(10-13)25-12(2)3/h5-12,20H,4H2,1-3H3,(H,18,19,21)

InChI Key

RFNVMZNQLSTWOU-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCOC(=O)NC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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